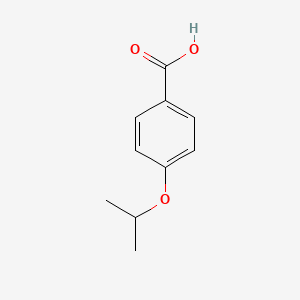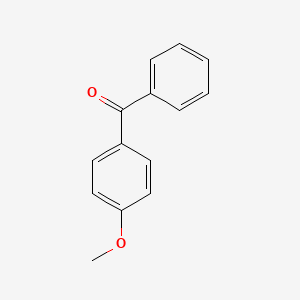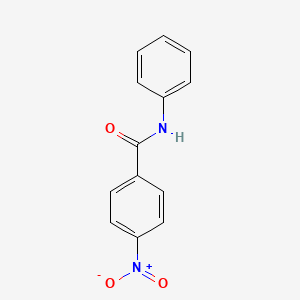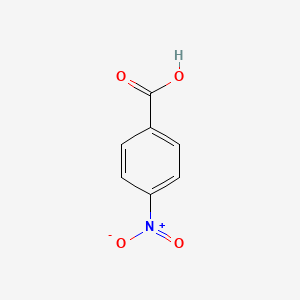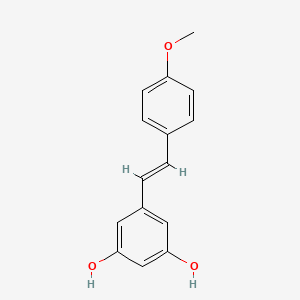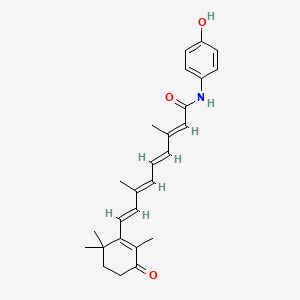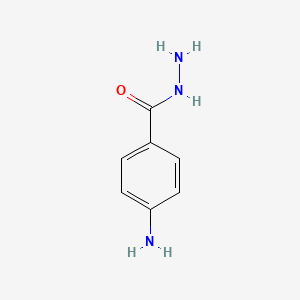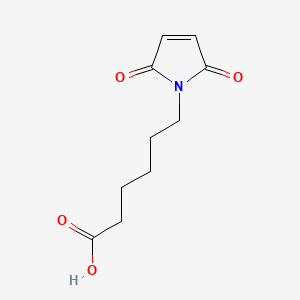
6-马来酰亚胺己酸
概述
描述
6-Maleimidocaproic acid is a medium-chain fatty acid . It contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of 6-Maleimidocaproic acid involves the reaction of maleic anhydride and 6-aminocaproic acid in acetic acid .Molecular Structure Analysis
The molecular formula of 6-Maleimidocaproic acid is C10H13NO4 . Its exact mass is 211.08 and its molecular weight is 211.220 . The compound contains elements such as Carbon (56.87%), Hydrogen (6.20%), Nitrogen (6.63%), and Oxygen (30.30%) .Chemical Reactions Analysis
The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups in the presence of activators to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
6-Maleimidocaproic acid has a molecular weight of 211.21 g/mol . It has a predicted boiling point of 407.3±28.0 °C and a predicted density of 1.285±0.06 g/cm3 . It is soluble in water, methanol, ethanol, and dimethyl sulfoxide, but insoluble in ether . It is sensitive to moisture .科学研究应用
-
Bioconjugation
- 6-Maleimidocaproic acid is widely used as a probe for introducing maleimides groups into biomolecules .
- It is used as a spacer in the construction of drug and other types of bioconjugates .
- The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
-
Bifunctional Cross-linking Reagent
-
Probe for Thiol Groups in Membrane Proteins
-
Drug Delivery
- 6-Maleimidocaproic acid has been used in the development of DNA-capped magnetic mesoporous silica (MMS) nanoparticles for potential temperature-controlled drug release and magnetic hyperthermia .
- The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups to form a stable amide bond, which is useful in drug delivery systems .
- It has been used in the construction of drug and other types of bioconjugates .
-
Protein Labeling
- 6-Maleimidocaproic acid is used in the maleimide labeling of protein thiols .
- The maleimide group can react with thiol groups to form thioether-coupled products .
- This method is used as an alternative to succinimidyl ester labeling of amines, for antibodies where amine labeling affects the antibody binding affinity .
-
Antibody-Drug Conjugates (ADCs)
- ADCs harness the highly specific targeting capabilities of an antibody to deliver a cytotoxic payload to specific cell types .
- 6-Maleimidocaproic acid can be used in the linker strategy to attach the payload to the antibody .
- The strong platinum–sulfur interaction improves the stability of the ADC, reducing the linker–drug exchange with albumin significantly .
-
Polymer Chemistry
-
Surface Modification
- 6-Maleimidocaproic acid can be used for surface modification of materials for biomedical applications .
- It can be used to introduce maleimide groups onto the surface of materials, which can then react with thiol groups present on biomolecules .
- This is useful in the creation of bioconjugates and other types of functional materials .
-
Nanotechnology
- 6-Maleimidocaproic acid has been used in the development of DNA-capped magnetic mesoporous silica (MMS) nanoparticles for potential temperature-controlled drug release and magnetic hyperthermia .
- The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups to form a stable amide bond, which is useful in nanotechnology .
-
Therapeutics
- 6-Maleimidocaproic acid has been used in the development of therapeutics, specifically in the creation of prodrugs .
- It has been used in the creation of an albumin-binding prodrug of doxorubicin with acid-sensitive properties .
- The prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
-
Diagnostics
-
Materials Science
安全和危害
6-Maleimidocaproic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
未来方向
While specific future directions for 6-Maleimidocaproic acid are not mentioned in the search results, it’s worth noting that the compound is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent . These uses suggest potential future applications in the field of bioconjugation and drug development.
属性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKKJKETHYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876051 | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimidocaproic acid | |
CAS RN |
55750-53-3 | |
| Record name | 6-Maleimidocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


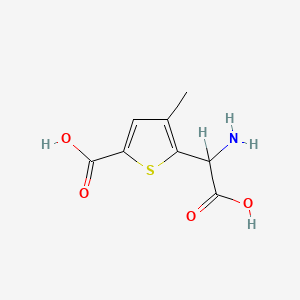
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
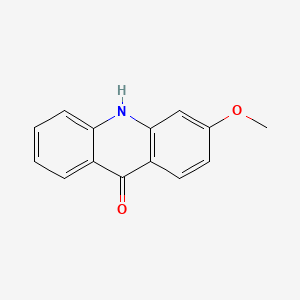
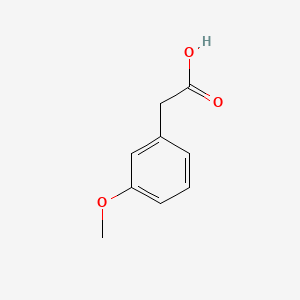
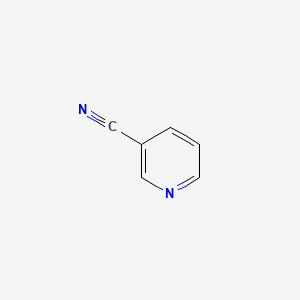
![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
